Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Overview
Description
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is an organic compound with the molecular formula C18H25NO3 It is characterized by a tert-butyl ester group attached to a benzoate moiety, which is further linked to a piperidine ring bearing a formyl group
Scientific Research Applications
1. Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, is an important intermediate in synthesizing small molecule anticancer drugs. Research indicates its role in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer, which is significant for cell growth and survival. Due to the resistance encountered in tyrosine kinase inhibitors, there's ongoing research to develop effective drugs using this compound that can overcome such resistance (Zhang et al., 2018).
2. Chemosensor Development
Research into fluorescent imidazole-based chemosensors highlights the use of derivatives of this compound. These compounds have shown effectiveness as reversible luminescent sensors for detecting cyanide and mercury ions. These findings have significant implications for environmental monitoring and safety applications (Emandi et al., 2018).
3. Synthesis of Pharmaceutical Intermediates
The tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a variant of the compound , has been researched for its potential in treating tumor viruses. It acts as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, highlighting its importance in pharmaceutical manufacturing (Hu et al., 2019).
4. Structural Analysis and Crystallography
In a study on the crystal structure of a drug molecule, form 4 of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, a related compound, was analyzed. This research is essential in the pharmaceutical industry for understanding the molecular structure and properties of drug compounds (Baias et al., 2013).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-formyl
Properties
IUPAC Name |
tert-butyl 4-[(4-formylpiperidin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHXPJCANICSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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